7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one
Overview
Description
7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one is a heterocyclic compound . It is a derivative of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one, which is a heterocyclic building block .
Synthesis Analysis
The synthesis of benzoxazine, benzoxazinone, and their derivatives has been able to draw the attention of researchers due to their various medicinal uses and physiological activities . The C-formylation of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one in the presence of 1,1-dichloromethyl methyl ether under Friedel-Crafts reaction conditions has been reported .Scientific Research Applications
NMR Analysis and Enantiomers
- A study developed a simple NMR method for determining the enantiomers of 7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo[3,2-b][1,3]benzoxazin-9-one. This method employed a chiral shift reagent, which helped in distinguishing and determining the relative concentration of enantiomers in a racemate (Reisberg, Brenner, & Bodin, 1976).
Bioactivity and Ecological Role
- Research into (2H)-1,4-benzoxazin-3(4H)-one class compounds, including 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one, has revealed their significance in phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds are also considered as leads for natural herbicide models, and their degradation products play a role in chemical defense mechanisms in plants (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Chemical Modification and Synthesis
- Studies have described the bromination and nitration of benzoxazin-3(4H)-ones, including the manipulation of this compound at various positions, which is significant in synthetic chemistry (Hanson, Richards, & Rozas, 2003).
Inhibitory Activity
- Benzoxazinones, including 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one, have been explored for their inhibitory activity against C1r serine protease, which is involved in the complement cascade related to Alzheimer's disease (Hays et al., 1998).
Herbicide Development
- There is significant interest in the development of new herbicides based on benzoxazinones. Studies have investigated the phytotoxicity of these compounds and their selectivity index, which is crucial for herbicide model development (Macias et al., 2006).
Allelochemicals
- Benzoxazinones like 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one are also studied for their role as allelochemicals in various plants, exhibiting properties like antifeedant, antifungal, and insecticidal activities. These studies include synthesis methods and their potential agronomic utility (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).
Antibacterial Activity
- Research has also been conducted on the synthesis and evaluation of benzoxazinone analogues for antibacterial activity, highlighting the potential of these compounds in pharmaceutical applications (Kadian, Maste, Bhat, 2012).
Future Directions
The synthesis of benzoxazine, benzoxazinone, and their derivatives has been able to draw the attention of researchers due to their various medicinal uses and physiological activities . This motivates researchers to synthesize newer benzoxazine derivatives that can be found to be better drugs than those already available, with lesser toxicity .
properties
IUPAC Name |
7-chloro-4-methyl-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJQKDMTYNAQDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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